Trx-cobi

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

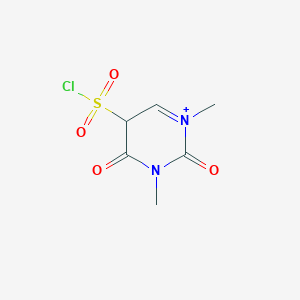

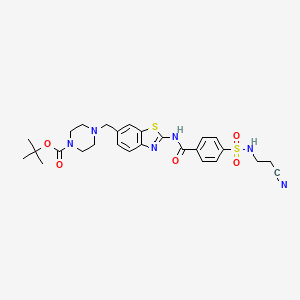

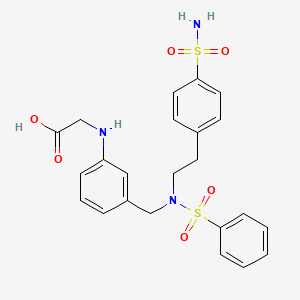

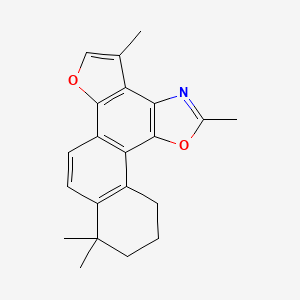

Trx-cobi is a novel ferrous iron–activatable drug conjugate designed to target oncogenic KRAS-driven tumors. This compound combines the FDA-approved MEK inhibitor cobimetinib with a trioxolane pharmacophore, creating a unique agent that is selectively activated in the presence of ferrous iron (Fe2+). This selective activation allows for potent MAPK blockade in tumor cells while sparing normal tissues .

Méthodes De Préparation

The synthesis of Trx-cobi involves the conjugation of cobimetinib to a trioxolane moiety. The process begins with the preparation of the trioxolane fragment, which is then linked to cobimetinib through a series of chemical reactions. The resulting compound, this compound, is stable in plasma and selectively activated in the presence of Fe2+ . Industrial production methods for this compound would likely involve large-scale synthesis of the trioxolane fragment and its subsequent conjugation to cobimetinib under controlled conditions to ensure purity and efficacy.

Analyse Des Réactions Chimiques

Trx-cobi undergoes selective activation in the presence of ferrous iron (Fe2+). This activation leads to the release of cobimetinib, which then inhibits the MAPK pathway in tumor cells. The primary reaction involved is the cleavage of the trioxolane moiety by Fe2+, resulting in the release of the active drug . Common reagents and conditions used in these reactions include the presence of Fe2+ and physiological conditions that mimic the tumor microenvironment. The major product formed from this reaction is the active MEK inhibitor cobimetinib.

Applications De Recherche Scientifique

Trx-cobi has significant potential in scientific research, particularly in the fields of cancer biology and medicine. Its ability to selectively target KRAS-driven tumors makes it a valuable tool for studying the mechanisms of KRAS signaling and the role of iron metabolism in cancer . Additionally, this compound’s unique activation mechanism allows for more effective and less toxic cancer treatments, providing a promising avenue for therapeutic development. In the field of chemistry, this compound serves as an example of innovative drug design, combining targeted delivery with selective activation.

Mécanisme D'action

The mechanism of action of Trx-cobi involves its selective activation in the presence of ferrous iron (Fe2+). Once activated, this compound releases cobimetinib, which inhibits the MAPK pathway by blocking MEK activity. This inhibition disrupts the downstream signaling of oncogenic KRAS, leading to reduced tumor cell proliferation and survival . The molecular targets of this compound include the MAPK pathway components, particularly MEK, and the pathways involved in iron metabolism.

Comparaison Avec Des Composés Similaires

Trx-cobi is unique in its selective activation mechanism, which distinguishes it from other MEK inhibitors. Similar compounds include other MEK inhibitors such as trametinib and selumetinib, which also target the MAPK pathway but lack the selective activation feature of this compound . This selective activation allows this compound to achieve potent MAPK blockade with reduced systemic toxicity, making it a more effective and safer option for treating KRAS-driven tumors.

Propriétés

Formule moléculaire |

C38H43F3IN3O7 |

|---|---|

Poids moléculaire |

837.7 g/mol |

InChI |

InChI=1S/C38H43F3IN3O7/c39-28-8-7-27(33(32(28)41)43-30-9-6-25(42)17-29(30)40)34(46)44-19-36(48,20-44)31-5-1-2-11-45(31)35(47)49-26-4-3-10-37(18-26)50-38(52-51-37)23-13-21-12-22(15-23)16-24(38)14-21/h6-9,17,21-24,26,31,43,48H,1-5,10-16,18-20H2/t21?,22?,23?,24?,26-,31+,37-,38?/m1/s1 |

Clé InChI |

JCOYRRLVGPMYCV-RVFNOYRCSA-N |

SMILES isomérique |

C1CCN([C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

SMILES canonique |

C1CCN(C(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)